molecular formula C7H13NO B12922694 N,N-Dimethylpent-4-enamide CAS No. 16487-56-2

N,N-Dimethylpent-4-enamide

Cat. No.: B12922694
CAS No.: 16487-56-2
M. Wt: 127.18 g/mol
InChI Key: VBIUZQGXHXBXHR-UHFFFAOYSA-N
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Description

N,N-Dimethylpent-4-enamide is an organic compound with the molecular formula C7H13NO It is a tertiary amide, characterized by the presence of a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethylpent-4-enamide can be synthesized through several methods. One common approach involves the reaction of 4-pentenoic acid with dimethylamine. The reaction typically requires a dehydrating agent to facilitate the formation of the amide bond. The process can be carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylpent-4-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, saturated amides, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N,N-Dimethylpent-4-enamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N,N-Dimethylpent-4-enamide exerts its effects involves interactions with various molecular targets. The double bond in the compound allows it to participate in addition reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can influence enzyme activity, protein folding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylacetamide: Similar in structure but lacks the double bond.

    N,N-Dimethylformamide: Another tertiary amide with different reactivity due to the formyl group.

    N,N-Dimethylpropionamide: Similar but with a shorter carbon chain.

Uniqueness

This structural feature allows for a wider range of chemical transformations and interactions with biological molecules .

Properties

IUPAC Name

N,N-dimethylpent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-4-5-6-7(9)8(2)3/h4H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIUZQGXHXBXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00536177
Record name N,N-Dimethylpent-4-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00536177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16487-56-2
Record name N,N-Dimethylpent-4-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00536177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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